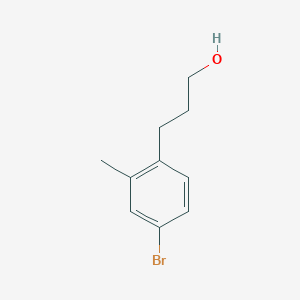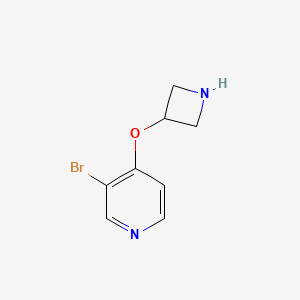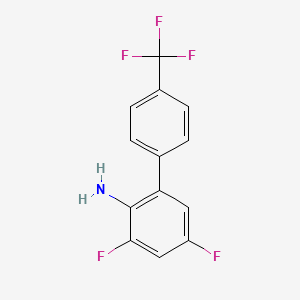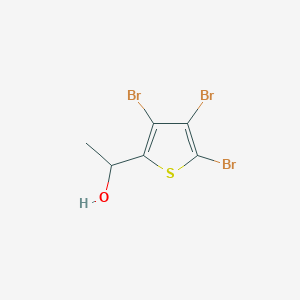![molecular formula C17H13FN2O4 B12065737 5-(methoxycarbonyl)-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B12065737.png)
5-(methoxycarbonyl)-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(methoxycarbonyl)-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyrrolo[2,3-c]pyridine core, which is a fused bicyclic structure consisting of a pyridine ring and a pyrrole ring
Méthodes De Préparation
The synthesis of 5-(methoxycarbonyl)-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of a pyridine derivative with a suitable fluorobenzyl halide under basic conditions to form the desired product. The reaction typically requires the use of a strong base, such as sodium hydride or potassium carbonate, and an appropriate solvent, such as dimethylformamide or tetrahydrofuran. The reaction mixture is then heated to promote the formation of the desired compound.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help optimize the reaction conditions and improve the overall yield and purity of the product.
Analyse Des Réactions Chimiques
5-(methoxycarbonyl)-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles such as amines or thiols.
For example, the carboxylic acid group in the compound can be converted to an ester or an amide through reaction with an alcohol or an amine, respectively. The fluorobenzyl group can undergo substitution reactions with nucleophiles to form new derivatives. The pyrrolo[2,3-c]pyridine core can also participate in various cycloaddition reactions to form more complex structures.
Applications De Recherche Scientifique
5-(methoxycarbonyl)-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules and materials. In biology, it may be used as a probe or a ligand for studying biological processes and interactions. In medicine, it has potential applications as a drug candidate for the treatment of various diseases, including cancer and infectious diseases. In industry, it can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 5-(methoxycarbonyl)-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid depends on its specific application and target. In general, the compound may exert its effects by interacting with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate the activity of the target and influence various cellular processes and pathways. For example, the compound may inhibit the activity of a specific enzyme involved in a disease pathway, leading to a therapeutic effect.
Comparaison Avec Des Composés Similaires
5-(methoxycarbonyl)-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid can be compared with other similar compounds, such as pyridinedicarboxylic acids and their derivatives. These compounds share a similar pyridine core but differ in the nature and position of the substituents. For example, quinolinic acid, lutidinic acid, and isocinchomeronic acid are all pyridinedicarboxylic acids with different substitution patterns. The presence of the methoxycarbonyl and fluorobenzyl groups in this compound makes it unique and may confer specific chemical and biological properties that are not present in other similar compounds .
Propriétés
Formule moléculaire |
C17H13FN2O4 |
|---|---|
Poids moléculaire |
328.29 g/mol |
Nom IUPAC |
1-[(4-fluorophenyl)methyl]-5-methoxycarbonylpyrrolo[2,3-c]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C17H13FN2O4/c1-24-17(23)14-6-12-13(16(21)22)9-20(15(12)7-19-14)8-10-2-4-11(18)5-3-10/h2-7,9H,8H2,1H3,(H,21,22) |
Clé InChI |
DMEMAMZZHYFQTC-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=NC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3,4-Dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl)methyl phosphono hydrogen phosphate](/img/structure/B12065663.png)
![N-{[5-chloro-2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine](/img/structure/B12065666.png)
![Palladium, bis[1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl-kappaO]methanesulfonamidato-kappaO]-, (SP-4-1)-](/img/structure/B12065670.png)

![Hexanoic acid, 6-[4-(dimethylamino)phenoxy]-](/img/structure/B12065694.png)



![Tert-butyl 2-methyl-4-[methylsulfanyl(phenyl)methyl]piperazine-1-carboxylate](/img/structure/B12065711.png)




